ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
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Overview
Description
ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives.
Mechanism of Action
Target of Action
Quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities .
Mode of Action
Quinoline derivatives are known to interact with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Quinoline derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with piperidine and ethyl benzenesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler quinoline derivative with similar biological activities.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Substituted Quinoline Derivatives: Various quinoline derivatives with different substituents that exhibit unique biological activities.
Uniqueness
ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is unique due to its specific structure, which combines the quinoline moiety with a piperidine ring and an ethyl benzenesulfonate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 1-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-3-18-9-11-20(12-10-18)32(29,30)23-17-26-22-8-6-5-7-21(22)24(23)27-15-13-19(14-16-27)25(28)31-4-2/h5-12,17,19H,3-4,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACFMNCLXYVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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